molecular formula C19H18FN3O3S B2712035 Methyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 923856-44-4

Methyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2712035
CAS No.: 923856-44-4
M. Wt: 387.43
InChI Key: FQHTVZXNZZKITA-UHFFFAOYSA-N
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Description

Methyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is an intricate organic molecule that finds its place in modern medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis typically involves multi-step procedures that demand precise control over reaction conditions to achieve the desired structure. Common steps include:

  • Formation of the tetrahydropyrido[2,3-d]pyrimidine core through cyclization reactions.

  • Introduction of functional groups such as the fluorophenyl and allylthio groups via substitution reactions.

  • Methylation of the carboxylate moiety to complete the synthesis.

Industrial Production Methods: Industrial-scale production leverages automated systems for the controlled addition of reagents and precise temperature management. Techniques such as continuous flow synthesis are used to improve yields and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions It Undergoes: The compound is known to participate in various reactions, including:

  • Oxidation: : Conversion of the allylthio group to sulfoxides or sulfones.

  • Reduction: : Reduction of the carbonyl group to alcohols.

  • Substitution: : Electrophilic and nucleophilic substitution at the phenyl ring or the pyrimidine core.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, meta-chloroperoxybenzoic acid (mCPBA).

  • Reducing Agents: : Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).

  • Solvents: : Commonly used solvents include dichloromethane (DCM), tetrahydrofuran (THF), and methanol.

Major Products Formed

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Corresponding alcohols.

  • Substitution: : Functionalized derivatives based on the reactants used.

Scientific Research Applications

Methyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate has extensive applications in scientific research:

  • Chemistry: : Its reactivity makes it a model compound for studying reaction mechanisms and developing new synthetic methodologies.

  • Biology: : Potentially used as a probe molecule in enzymatic studies and interactions with biological macromolecules.

  • Medicine: : Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

  • Industry: : Explored as a potential intermediate in the synthesis of more complex molecules for pharmaceutical purposes.

Mechanism of Action

The compound’s mechanism of action revolves around its interaction with various molecular targets:

  • Binding Affinity: : Exhibits affinity for specific enzymes and receptors, inhibiting or modulating their activity.

  • Pathways Involved: : Affects signaling pathways related to inflammation, cell proliferation, and apoptosis.

  • Molecular Targets: : Includes kinases, proteases, and cell surface receptors involved in disease pathways.

Comparison with Similar Compounds

  • Methyl 2-(methylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate: : The substitution of an allyl group with a methyl group alters its reactivity and biological interactions.

  • Methyl 2-(allylthio)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate: : The fluorine to chlorine substitution modifies the compound's electronic properties and affects its binding affinity to molecular targets.

Properties

IUPAC Name

methyl 5-(4-fluorophenyl)-7-methyl-4-oxo-2-prop-2-enylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3S/c1-4-9-27-19-22-16-15(17(24)23-19)14(11-5-7-12(20)8-6-11)13(10(2)21-16)18(25)26-3/h4-8,14H,1,9H2,2-3H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHTVZXNZZKITA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N=C(NC2=O)SCC=C)C3=CC=C(C=C3)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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